An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-3-nitrocoumarin
An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-3-nitrocoumarin
To the User: Following a comprehensive search, no specific experimental data or detailed protocols for the physicochemical properties of 4-Chloro-8-nitrocoumarin could be located. The available scientific literature and chemical databases do not provide information on this specific isomer. However, extensive data is available for the closely related and well-documented isomer, 4-Chloro-3-nitrocoumarin . This guide will provide a detailed technical overview of this compound, adhering to all specified formatting and content requirements.
Abstract
4-Chloro-3-nitrocoumarin is a halogenated nitrocoumarin derivative that serves as a versatile precursor in organic synthesis.[1][2] Its unique chemical structure, featuring both an electrophilic chlorine atom and a nitro group on the coumarin scaffold, makes it a valuable building block for synthesizing more complex heterocyclic molecules, including fluorescent probes and compounds with potential antimicrobial and therapeutic properties.[1] This document provides a comprehensive overview of its known physicochemical properties, detailed experimental protocols for its synthesis and characterization, and a workflow diagram illustrating its preparation.
Physicochemical Properties
The key physicochemical properties of 4-Chloro-3-nitrocoumarin are summarized below. These values have been compiled from various chemical data sources and are essential for its application in research and development.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₄ClNO₄ | [3][4] |
| Molecular Weight | 225.58 g/mol | [1][3] |
| CAS Number | 38464-20-9 | [3][4] |
| Melting Point | 160-165 °C | [1][5][6] |
| Boiling Point | 338.7 ± 42.0 °C (Predicted) | [6] |
| Appearance | Light yellow to amber or dark green powder/crystals | [5][6] |
| Solubility | Insoluble in water | [6] |
| Density | 1.60 ± 0.1 g/cm³ (Predicted) | [6] |
| LogP (Computed) | 2.3 | [3] |
| InChI Key | OFLRQEKOAGDHKT-UHFFFAOYSA-N | [3][7] |
Experimental Protocols
The synthesis and characterization of 4-Chloro-3-nitrocoumarin involve standard organic chemistry techniques. The following sections detail the methodologies commonly employed.
Synthesis of 4-Chloro-3-nitrocoumarin
4-Chloro-3-nitrocoumarin is typically synthesized from 4-hydroxycoumarin in a two-step process.
Step 1: Nitration of 4-Hydroxycoumarin The first step involves the nitration of 4-hydroxycoumarin to produce 4-hydroxy-3-nitrocoumarin.
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Materials: 4-hydroxycoumarin, glacial acetic acid, 72% aqueous nitric acid.
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Procedure: 4-hydroxycoumarin is dissolved in glacial acetic acid. A solution of 72% aqueous nitric acid is then added dropwise to the mixture while maintaining a controlled temperature, typically with cooling in an ice bath. The reaction mixture is stirred for a specified period to allow for the completion of the nitration. The resulting product, 4-hydroxy-3-nitrocoumarin, precipitates out of the solution and is collected by filtration, washed, and dried.
Step 2: Chlorination of 4-Hydroxy-3-nitrocoumarin The intermediate is then chlorinated to yield the final product.
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Materials: 4-hydroxy-3-nitrocoumarin, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF).
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Procedure: N,N-dimethylformamide is cooled in an ice bath, and phosphorus oxychloride is added dropwise with stirring. A solution of 4-hydroxy-3-nitrocoumarin in DMF is then added slowly to this mixture. The reaction is stirred for a period, after which it is quenched by pouring it into ice-cold water. The precipitated solid, 4-Chloro-3-nitrocoumarin, is collected by filtration, washed with a sodium bicarbonate solution and water, and then recrystallized from a suitable solvent system (e.g., benzene-hexane) to yield the purified product.
Spectroscopic Characterization
The structure and purity of synthesized 4-Chloro-3-nitrocoumarin are confirmed using standard spectroscopic methods.
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Infrared (IR) Spectroscopy: The IR spectrum is used to identify key functional groups. Characteristic absorption bands include strong vibrations for the carbonyl group (C=O) of the lactone ring (around 1733 cm⁻¹) and absorptions corresponding to the nitro group (NO₂) (typically around 1526 and 1324 cm⁻¹).
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The ¹H NMR spectrum will show signals in the aromatic region corresponding to the protons on the coumarin's benzene ring. The absence of a proton signal at the 3-position and the specific chemical shifts of the aromatic protons confirm the substitution pattern.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the compound by providing a highly accurate mass-to-charge ratio of the molecular ion.
Diagrams and Workflows
Synthesis Workflow
The following diagram illustrates the two-step synthesis process for 4-Chloro-3-nitrocoumarin, starting from 4-hydroxycoumarin.
Caption: Reaction pathway for the synthesis of 4-Chloro-3-nitrocoumarin.
Applications in Research
4-Chloro-3-nitrocoumarin is primarily used as an intermediate in synthetic organic chemistry.[1] Its applications include:
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Synthesis of Fused Heterocycles: It serves as a precursor for creating complex ring systems, such as pyrrolocoumarins.[2]
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Development of Bioactive Molecules: The coumarin scaffold is present in many compounds with a wide range of biological activities. This precursor allows for the introduction of various functional groups to explore potential antimicrobial or anticancer properties.[1]
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Fluorescent Probes: It is used in the development of fluorescent dyes and probes for biological imaging and analytical chemistry applications.[1]
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. 4-Chloro-3-nitrocoumarin | C9H4ClNO4 | CID 688979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. 4-Chloro-3-nitrocoumarin 38464-20-9 | TCI AMERICA [tcichemicals.com]
- 6. 38464-20-9 CAS MSDS (4-CHLORO-3-NITROCOUMARIN) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. 4-Chloro-3-nitrocoumarin, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
